molecular formula C29H42O6 B8260535 (1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one

(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one

Cat. No.: B8260535
M. Wt: 486.6 g/mol
InChI Key: HKLDUJXJTQJSEJ-NAYJWVPYSA-N
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Description

(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[173116,902,7]tetracosa-2,5,7,14-tetraen-4-one is a complex organic compound characterized by multiple functional groups, including epoxides, hydroxyl groups, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzocyclooctadecen ring system, introduction of epoxide groups, and selective hydroxylation. Common synthetic methods might include:

    Cyclization reactions: to form the core ring structure.

    Epoxidation reactions: using reagents like m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation reactions: using osmium tetroxide (OsO4) or other hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The epoxide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted epoxides or ring-opened products.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Biochemical Studies: Use in studying enzyme-catalyzed reactions involving epoxides and hydroxyl groups.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging and diagnostic assays.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Polymer Chemistry: As a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The epoxide groups could form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Epoxy Resins: Compounds with similar epoxide groups used in materials science.

    Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups used in pharmaceuticals and biochemistry.

    Cyclooctadecen Derivatives: Compounds with similar ring structures used in organic synthesis.

Uniqueness

This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds

Properties

IUPAC Name

(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10-/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDUJXJTQJSEJ-NAYJWVPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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